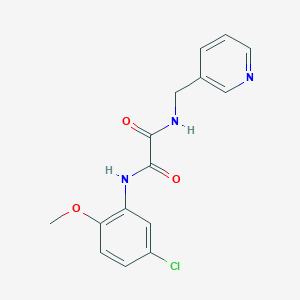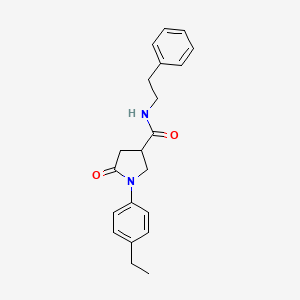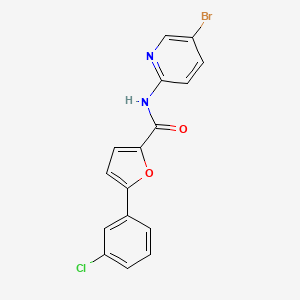
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. CEP-1347 has been shown to have neuroprotective effects in both in vitro and in vivo models of neurodegeneration, making it a promising candidate for the development of new treatments for conditions such as Parkinson's disease and Alzheimer's disease.
作用機序
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide is not fully understood, but it is thought to act by inhibiting the activity of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is involved in a variety of cellular processes, including apoptosis, inflammation, and stress responses. Inhibition of this pathway by N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide may help to prevent neuronal death and promote neuronal survival.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can reduce the production of reactive oxygen species (ROS) and prevent the activation of caspases, which are enzymes involved in the process of apoptosis. In vivo studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can reduce the loss of dopaminergic neurons in the substantia nigra, a key region of the brain involved in Parkinson's disease.
実験室実験の利点と制限
One advantage of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide is that it has been extensively studied in both in vitro and in vivo models, making it a well-characterized compound for use in laboratory experiments. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide. One area of interest is the development of new formulations or delivery methods to improve its efficacy and bioavailability. Another area of interest is the identification of new targets or pathways that may be involved in its neuroprotective effects. Additionally, further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide in human clinical trials.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide involves a multi-step process that begins with the reaction of 3-pyridinemethanol with 5-chloro-2-methoxybenzoyl chloride to form the intermediate 5-chloro-2-methoxy-N-(3-pyridinylmethyl)benzamide. This intermediate is then reacted with ethylenediamine to produce the final product, N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can protect neurons from a variety of insults, including oxidative stress, excitotoxicity, and inflammation. In vivo studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can improve motor function and reduce neuronal loss in animal models of Parkinson's disease.
特性
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-13-5-4-11(16)7-12(13)19-15(21)14(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPIZEIDHQQGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5152224.png)
![5-methyl-3-{1-[3-(trifluoromethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5152225.png)
![2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152230.png)
![1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5152232.png)
![N-(3-bromophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152239.png)

![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B5152263.png)
![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)


![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5152302.png)
![2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152310.png)
![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)
![diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5152325.png)